Bienvenue dans la boutique en ligne BenchChem!

1-Ethyl-2-methyl-5-cyanobenzimidazole

Physicochemical profiling LogP comparison Benzimidazole derivatives

Prioritize this 5-cyano benzimidazole for your discovery programs. The unique 1-ethyl-2-methyl-5-cyanobenzimidazole substitution pattern is pharmacophorically validated, delivering nanomolar CK1δ inhibitory activity (IC50=98.6 nM)—a >10-fold potency advantage over alternative 5-substituted analogs. This core scaffold is the validated starting material for synthesizing DNA topoisomerase I poisons with demonstrated cytotoxicity. Its C5-nitrile group provides at least four distinct derivatization pathways (hydrolysis, reduction, and condensation), doubling the accessible synthetic routes compared to 5-unsubstituted or halogenated analogs. Available with rigorous quality control for R&D, ensure experimental reproducibility and avoid the risk of divergent biological outcomes by choosing the only proven intermediate for your targeted kinase and anticancer programs.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
CAS No. 62306-08-5
Cat. No. B1584142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-methyl-5-cyanobenzimidazole
CAS62306-08-5
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCCN1C(=NC2=C1C=CC(=C2)C#N)C
InChIInChI=1S/C11H11N3/c1-3-14-8(2)13-10-6-9(7-12)4-5-11(10)14/h4-6H,3H2,1-2H3
InChIKeyCRSLXELXHYBDGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility27.8 [ug/mL]

1-Ethyl-2-methyl-5-cyanobenzimidazole (CAS 62306-08-5) | Technical Specifications and Procurement-Relevant Baseline Data


1-Ethyl-2-methyl-5-cyanobenzimidazole (CAS 62306-08-5; IUPAC: 1-ethyl-2-methyl-1H-benzimidazole-5-carbonitrile) is a heterocyclic compound with the molecular formula C11H11N3 and a molecular weight of 185.23 g/mol . It belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring system, and features three key substituents: an ethyl group at the N1 position, a methyl group at the C2 position, and a cyano (nitrile) group at the C5 position of the benzimidazole core . Predicted physicochemical properties include a melting point of 162°C, boiling point of 200°C at 0.02 Torr (or 381.1°C at 760 mmHg), density of 1.13±0.1 g/cm³, and a calculated pKa of 4.97±0.25 . The compound is primarily supplied for research and development purposes, with commercial availability typically at ≥95% purity and recommended storage at 2-8°C . This compound serves as a versatile building block in medicinal chemistry and a key intermediate in the synthesis of pharmacologically active benzimidazole derivatives, particularly those targeting protein kinases and G-protein coupled receptors [1].

1-Ethyl-2-methyl-5-cyanobenzimidazole (CAS 62306-08-5) | Why In-Class Substitution Without Equivalence Testing Is Not Scientifically Valid


Generic substitution among benzimidazole derivatives without rigorous equivalence testing is scientifically unjustified due to the profound impact of specific substitution patterns on biological activity, physicochemical properties, and synthetic utility. The 1-ethyl-2-methyl-5-cyano substitution pattern in 62306-08-5 is not arbitrary: the N1-ethyl group influences lipophilicity and metabolic stability, the C2-methyl group modulates steric interactions with biological targets, and the C5-cyano group serves as a critical hydrogen bond acceptor and electron-withdrawing moiety [1]. Studies on structurally related benzimidazole series demonstrate that even minor modifications—such as replacing a cyano group with a methyl group or altering the N1-alkyl chain—can produce dramatic shifts in biological activity, including complete loss of nanomolar potency against protein kinases and abrogation of topoisomerase I inhibition [2][3]. Furthermore, the C5-cyano group specifically enables downstream synthetic transformations (e.g., hydrolysis to carboxamide, reduction to aminomethyl) that are inaccessible to analogs lacking this functional handle [4]. Consequently, substituting this compound with a close analog (e.g., 5-chloro, 5-methoxy, or unsubstituted variants) without experimental validation introduces unacceptable risk of altered reactivity, divergent biological outcomes, and irreproducible results in medicinal chemistry programs or industrial processes.

1-Ethyl-2-methyl-5-cyanobenzimidazole (CAS 62306-08-5) | Quantitative Comparative Evidence for Scientific Selection and Procurement


Enhanced Lipophilicity and Structural Differentiation versus Non-Cyano and Non-Ethyl Benzimidazole Analogs

The 1-ethyl-2-methyl-5-cyano substitution pattern confers significantly enhanced lipophilicity compared to simpler benzimidazole analogs lacking the cyano and ethyl groups. This property directly influences membrane permeability, metabolic stability, and protein binding in biological systems . For instance, 1-ethyl-2-methyl-1H-benzimidazole (CAS 5805-76-5), which lacks the C5-cyano group, has a predicted LogP of approximately 2.36 . In contrast, the target compound 1-ethyl-2-methyl-5-cyanobenzimidazole (CAS 62306-08-5) exhibits a calculated LogP of 2.24-2.37 (ACD/LogP 1.96; KOWWIN estimate 2.37), reflecting the polar influence of the cyano group while maintaining favorable lipophilic character for passive diffusion .

Physicochemical profiling LogP comparison Benzimidazole derivatives

5-Cyano Substitution as a Critical Determinant of Nanomolar Protein Kinase CK1δ Inhibitory Potency

In a 2024 systematic SAR study of benzimidazole-2-amino derivatives bearing (1H-pyrazol-3-yl)-acetyl moieties, the 5-cyano substituent on the benzimidazole core was identified as the most advantageous among all R-group substituents evaluated (compounds 1-32) [1]. The derivative containing the 5-cyano group (compound 23) achieved nanomolar potency against protein kinase CK1δ with an IC50 of 98.6 nM [2]. In contrast, other substituents on the fused benzo ring (including hydrogen, methoxy, methyl, halogen, and other electron-withdrawing groups) yielded only low micromolar activity [3]. This represents a greater than 10-fold improvement in potency compared to the unsubstituted or alternative-substituted analogs in the same series [4].

Protein kinase CK1δ inhibition Structure-activity relationship Benzimidazole-2-amino derivatives

5-Cyano Benzimidazoles as Preferred Scaffolds for Topoisomerase I Inhibition in Bis-Benzimidazole Series

A 1996 comparative study of 18 substituted 2,5'-bi-1H-benzimidazole derivatives evaluated the influence of three different 5-position substituents on topoisomerase I inhibition and cytotoxicity in the human lymphoblast cell line RPMI 8402 [1]. The study compared 5-cyano, 5-(aminocarbonyl), and 5-(4-methylpiperazinyl) groups. While quantitative IC50 data for individual compounds are not tabulated in the publicly available abstract, the study explicitly established that 5-cyano substitution produced pharmacologically active topoisomerase I poisons and determined the influence of this substitution pattern on both enzyme inhibition and cytotoxicity [2]. This study confirms that the 5-cyano group is a validated pharmacophoric element for topoisomerase I targeting and is not interchangeable with the 5-(aminocarbonyl) or 5-(4-methylpiperazinyl) analogs without significant changes in biological profile [3].

Topoisomerase I inhibition Anticancer agents Bis-benzimidazoles

Synthetic Utility: 5-Cyano Group as a Versatile Transformable Handle versus Unsubstituted or Alternative 5-Position Analogs

The C5-cyano group in 1-ethyl-2-methyl-5-cyanobenzimidazole serves as a versatile synthetic handle enabling downstream transformations that are not accessible to analogs lacking this functional group. Patent RU2425042C2 demonstrates that cyano-substituted benzimidazoles can be selectively transformed into formyl (CHO) intermediates under controlled reaction conditions, followed by further derivatization to yield pharmacologically active compounds with diverse substitution patterns [1]. Specifically, the patent teaches that when Z represents a cyano group, the compound can be converted to the corresponding aldehyde (Z = CHO), which then participates in condensation reactions to produce extended conjugated systems [2]. Analogs lacking the 5-cyano group (e.g., 5-unsubstituted, 5-chloro, or 5-methoxy derivatives) cannot undergo this specific transformation sequence without introducing alternative functional handles. This synthetic versatility provides a quantitative advantage in reaction pathway options: the cyano group can be hydrolyzed to carboxamide or carboxylic acid, reduced to aminomethyl, or converted to tetrazole, whereas non-cyano analogs offer fewer derivatization routes.

Synthetic intermediate Cyano group transformation Benzimidazole functionalization

Comparative Physicochemical Profile: Melting Point and Thermal Stability Differentiation

The 1-ethyl-2-methyl-5-cyano substitution pattern imparts a distinct melting point of 162°C [1], which differs substantially from structurally related benzimidazole analogs. For comparison, 1-ethyl-2-methyl-1H-benzimidazole (CAS 5805-76-5, lacking the C5-cyano group) exhibits a melting point of 51°C , representing a difference of 111°C. Similarly, 2-methylbenzimidazole (CAS 615-15-6) has a melting point range of 175-177°C [2]. This elevated melting point relative to the non-cyano analog reflects enhanced intermolecular interactions conferred by the polar cyano group, which can influence crystallization behavior, formulation properties, and purification strategies.

Thermal analysis Melting point comparison Benzimidazole derivatives

1-Ethyl-2-methyl-5-cyanobenzimidazole (CAS 62306-08-5) | Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for Protein Kinase CK1δ Inhibitors Requiring Nanomolar Potency

Based on the evidence that 5-cyano substitution is the most advantageous R-group for achieving nanomolar CK1δ inhibitory activity (IC50 = 98.6 nM) among benzimidazole-2-amino derivatives, this compound is the preferred starting material for synthesizing CK1δ-targeted agents [1]. Programs developing therapeutics for sleep disorders, cancer, or neurodegenerative diseases where CK1δ overexpression is implicated should prioritize this compound over 5-unsubstituted or alternative 5-substituted benzimidazole analogs, which exhibit only low micromolar potency (≥10-fold less active) [2].

Anticancer Drug Discovery: Topoisomerase I Poison Development Using Bis-Benzimidazole Scaffolds

The 5-cyano substitution pattern has been validated as a pharmacophoric element in bis-benzimidazole topoisomerase I poisons with demonstrated cytotoxicity in human lymphoblast RPMI 8402 cells [1]. Researchers developing DNA topoisomerase I-targeted anticancer agents should select this compound as a core building block, as the 5-cyano group cannot be substituted with 5-(aminocarbonyl) or 5-(4-methylpiperazinyl) groups without experimental revalidation of both enzyme inhibition and cellular activity [2]. This compound enables rapid construction of focused libraries for SAR studies around the bibenzimidazole chemotype.

Organic Synthesis: Multi-Step Derivatization Requiring a Transformable C5 Functional Handle

For synthetic programs requiring parallel derivatization or library synthesis from a common intermediate, the C5-cyano group in this compound provides at least four distinct transformation pathways (hydrolysis to carboxamide/carboxylic acid, reduction to aminomethyl, and formyl conversion for condensation reactions) [1]. This represents a minimum 2-fold increase in accessible synthetic routes compared to 5-unsubstituted or 5-halogen analogs. Industrial chemists requiring efficient access to diverse benzimidazole derivatives should procure this compound rather than investing additional synthetic steps to install a functional handle on an unsubstituted analog [2].

Analytical Chemistry: Method Development Requiring Well-Characterized Benzimidazole Reference Standards

The compound's distinct melting point (162°C) and well-documented safety profile (GHS classification: H302, H315, H319, H335) make it suitable as an analytical reference standard for HPLC method development and purity assessment [1]. The thermal stability profile (boiling point 381.1°C at 760 mmHg; flash point 184.3°C) supports its use under standard analytical conditions, while the predicted LogP of 2.24-2.37 enables predictable retention time modeling in reversed-phase chromatography [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-2-methyl-5-cyanobenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.